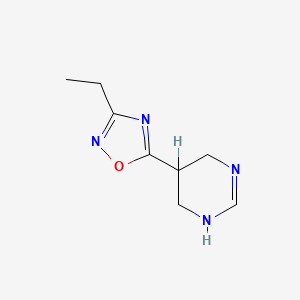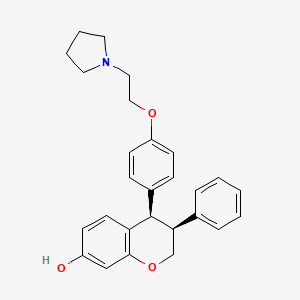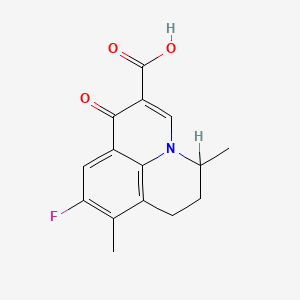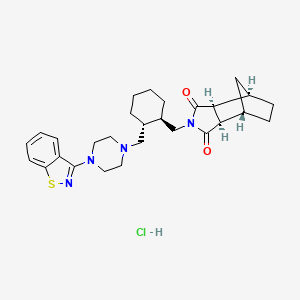
ルラシドン塩酸塩
概要
説明
Lurasidone Hydrochloride is a second-generation (atypical) antipsychotic agent . It is used to treat symptoms of psychotic disorders, such as schizophrenia . This medicine can be used alone or with other medicines (e.g., lithium, valproate) to treat depression caused by bipolar disorder .
Molecular Structure Analysis
Lurasidone Hydrochloride is a benzisothiazol derivative . Its molecular formula is C28H36N4O2S.HCl and it has a molecular weight of 529.14 .
Chemical Reactions Analysis
Lurasidone Hydrochloride is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . It should not be coadministered with strong CYP3A4 inducers or inhibitors .
Physical And Chemical Properties Analysis
Lurasidone Hydrochloride is a white to off-white solid . It is sparingly soluble in methanol, slightly soluble in ethanol, very slightly soluble in water and in acetone, and practically insoluble in 0.1 N hydrochloric acid and in toluene .
In Vivo
In vivo studies have been conducted to evaluate the pharmacological effects of lurasidone hydrochloride. These studies have shown that lurasidone hydrochloride has antipsychotic activity, as well as anxiolytic and antidepressant effects in animal models. Lurasidone hydrochloride has also been shown to have beneficial effects on cognitive function and to reduce the risk of relapse in schizophrenia patients.
In Vitro
In vitro studies have been conducted to evaluate the pharmacological effects of lurasidone hydrochloride. These studies have shown that lurasidone hydrochloride has antidepressant, anxiolytic, and antipsychotic effects in cell culture models. In addition, lurasidone hydrochloride has been shown to possess anti-inflammatory and anti-oxidant properties.
作用機序
Target of Action
Lurasidone hydrochloride, a second-generation (atypical) antipsychotic agent, primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors .
Mode of Action
Lurasidone hydrochloride acts as an antagonist at its primary targets. It inhibits the activity of D2, 5-HT2A, and 5-HT7 receptors . Additionally, it acts as a partial agonist at 5-HT1A receptors . This complex interaction with multiple receptors is thought to contribute to its antipsychotic and antidepressant effects .
Biochemical Pathways
Its antagonistic action on d2 and 5-ht2a receptors is thought to improve negative symptoms of psychoses and reduce the incidence of extrapyramidal side effects as compared to typical antipsychotics .
Pharmacokinetics
Lurasidone hydrochloride is administered once daily and its pharmacokinetic profile requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .
Action Environment
The action, efficacy, and stability of lurasidone hydrochloride can be influenced by various environmental factors. For instance, its bioavailability is increased when taken with food .
生物活性
Lurasidone hydrochloride has been shown to possess a wide range of biological activities. In addition to its antipsychotic properties, lurasidone hydrochloride has been shown to possess anxiolytic, antidepressant, anti-inflammatory, and anti-oxidant effects.
Biochemical and Physiological Effects
Lurasidone hydrochloride has been shown to modulate the activity of several biochemical and physiological pathways. In particular, lurasidone hydrochloride has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the hypothalamic-pituitary-thyroid (HPT) axis, and the monoamine neurotransmitter systems.
実験室実験の利点と制限
The use of lurasidone hydrochloride in laboratory experiments has several advantages and limitations. The advantages of using lurasidone hydrochloride in laboratory experiments include its ease of synthesis, its wide range of biological activities, and its ability to modulate the activity of multiple biochemical and physiological pathways. The limitations of using lurasidone hydrochloride in laboratory experiments include its relatively low affinity for D1 and D3 receptors, as well as its potential to cause side effects in animals.
将来の方向性
The use of lurasidone hydrochloride in laboratory experiments has the potential to provide valuable insights into the biological mechanisms underlying mental illness. Future research should focus on further elucidating the pharmacological properties of lurasidone hydrochloride, as well as investigating its potential therapeutic applications. In particular, further research is needed to investigate the potential of lurasidone hydrochloride to modulate the activity of the HPA and HPT axes, as well as its potential to treat anxiety and depression. Additionally, further research is needed to investigate the potential of lurasidone hydrochloride to modulate the activity of the monoamine neurotransmitter systems, as well as its potential to treat schizophrenia and bipolar disorder. Finally, further research is needed to investigate the potential of lurasidone hydrochloride to modulate the activity of other biochemical and physiological pathways, as well as its potential to treat other mental illnesses.
科学的研究の応用
精神薬理学
ルラシドン塩酸塩: は主に統合失調症と躁うつ病性うつ病の治療に使用されます 。この薬は、これらの疾患の病態生理に重要な役割を果たすドーパミンD2受容体とセロトニン5-HT2A受容体のアンタゴニストとして機能します。 ルラシドン塩酸塩のユニークな薬理学的プロファイルには、5-HT1A受容体における部分アゴニスト作用と、ノルアドレナリン作動性α2Aおよびα2C受容体におけるアンタゴニスト作用も含まれます .
神経科学研究
神経科学では、ルラシドン塩酸塩は、統合失調症患者のうつ症状の管理における役割について研究されています。 ルラシドン塩酸塩は、統合失調症に関連するうつ症状、陽性症状、陰性症状の軽減に有効性が示されています 。これは、初期治療段階およびうつ症状が顕著な患者にとって貴重な選択肢となります。
薬理学
ルラシドンの薬物動態学的特性は、薬理学的研究において重要です。 ルラシドンは、シトクロムP450(CYP)3A4によって代謝され、平均排泄半減期は18時間、血漿タンパク質への結合率は約99%です 。 ルラシドンの代謝は、CYP450肝酵素を有意に阻害または誘導せず、これは薬物相互作用研究において重要な考慮事項です .
精神科治療
精神科治療において、ルラシドンは、従来の抗精神病薬と比較して、遅発性ジスキネジアのリスクが低いことが評価されています 。 ルラシドンは、成人および10代の統合失調症、ならびに成人および小児の躁うつ病に関連するうつエピソードの治療に使用されます .
分子生物学および生化学
ルラシドン塩酸塩の分子構造は、イソインドール-1,3-ジオン環とベンゾイソチアゾール環を特徴とし、分子生物学および生化学の分野で注目されています。 これらの環は、それぞれアルカリ加水分解および酸化を受けやすく、化合物の溶解性と安定性に影響を与えます 。 研究では、ヒドロキシプロピル-β-シクロデキストリンとの高次錯体形成により、これらの特性を改善することに重点が置かれています .
Safety and Hazards
Lurasidone Hydrochloride has been associated with certain side effects. Common side effects include sleepiness, movement disorders, nausea, and diarrhea . Serious side effects may include the potentially permanent movement disorder tardive dyskinesia, neuroleptic malignant syndrome, an increased risk of suicide, angioedema, and high blood sugar levels .
特性
IUPAC Name |
(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKCRUIRPWNMLK-SCIYSFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027714 | |
| Record name | Lurasidone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
367514-88-3 | |
| Record name | Lurasidone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367514-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lurasidone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lurasidone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lurasidone HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LURASIDONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P4I5851I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



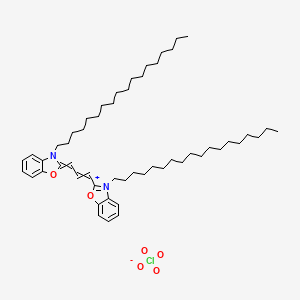
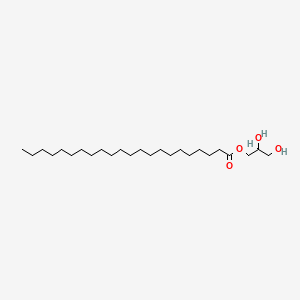
![butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate](/img/structure/B1662704.png)

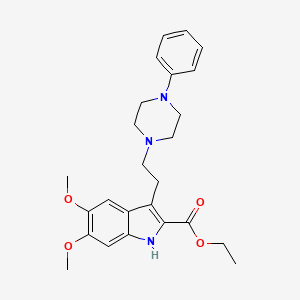

![5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene](/img/structure/B1662708.png)

![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)
![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)
